![molecular formula C21H23F3N4O2 B2897178 4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine CAS No. 2415464-77-4](/img/structure/B2897178.png)
4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine: is a complex organic compound with a unique structure that combines oxane, pyrimidine, and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxane and pyrimidine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include:
Oxane synthesis: Starting from tetrahydrofuran (THF) under acidic conditions.
Pyrimidine synthesis: Utilizing condensation reactions involving formamide and acetic anhydride.
Piperazine coupling: Employing N-alkylation reactions with trifluoromethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Catalysts: Using metal catalysts such as palladium or nickel to facilitate coupling reactions.
Solvents: Selecting appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency.
Purification: Implementing chromatographic techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of oxirane derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxirane derivatives: Formed from oxidation of the oxane ring.
Dihydropyrimidine derivatives: Resulting from reduction of the pyrimidine ring.
Substituted phenyl derivatives: Produced from nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Receptor Binding: May interact with specific receptors, influencing cellular signaling pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Diagnostic Tools: Utilized in the design of diagnostic probes for imaging and detection of biological targets.
Industry
Polymer Synthesis: Incorporated into polymer chains to modify physical properties.
Agriculture: Explored as a component in agrochemicals for pest control.
作用機序
The mechanism by which 4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine exerts its effects involves binding to specific molecular targets. These targets may include:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor function by acting as an agonist or antagonist.
Pathways: Influencing signaling pathways involved in cell proliferation, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]methanone: Shares the pyrimidine and piperazine moieties but lacks the oxane and trifluoromethyl groups.
[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-phenylpiperazin-1-yl]methanone: Similar structure but without the trifluoromethyl group.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.
Oxane Ring: The oxane ring contributes to the compound’s unique three-dimensional structure, affecting its binding affinity and specificity.
特性
IUPAC Name |
[6-(oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-2-1-3-17(12-16)27-6-8-28(9-7-27)20(29)19-13-18(25-14-26-19)15-4-10-30-11-5-15/h1-3,12-15H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUBTTTUAZYDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
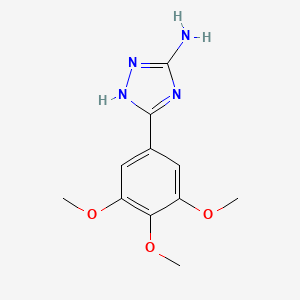
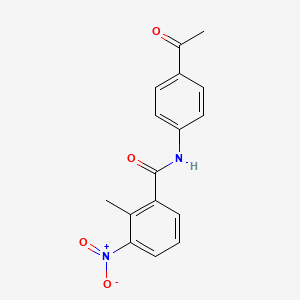

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)

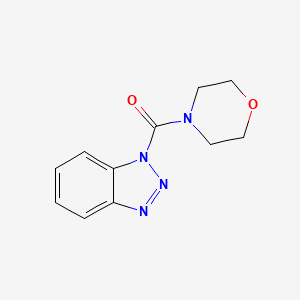
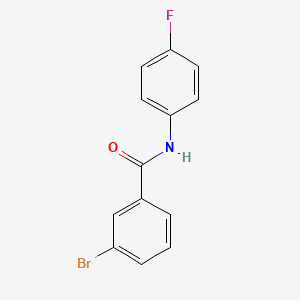
![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)
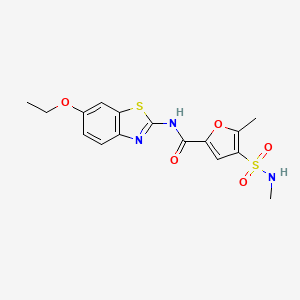
![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)
![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)
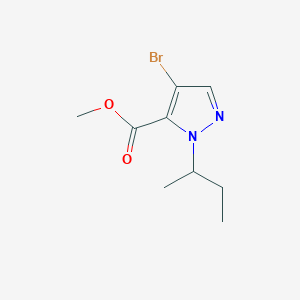
![5-Fluoro-4-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2897118.png)
